molecular formula C16H17NO B13605488 3-(4-(Benzyloxy)phenyl)azetidine

3-(4-(Benzyloxy)phenyl)azetidine

Cat. No.: B13605488
M. Wt: 239.31 g/mol
InChI Key: NWEJNNZEKHXTRX-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach allows for the straightforward synthesis of 1,3-disubstituted azetidines.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring facilitates bond cleavage and functionalization, making it reactive under appropriate conditions . This reactivity is harnessed in various applications, including drug discovery and material synthesis.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)azetidine

InChI

InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-8-6-14(7-9-16)15-10-17-11-15/h1-9,15,17H,10-12H2

InChI Key

NWEJNNZEKHXTRX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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